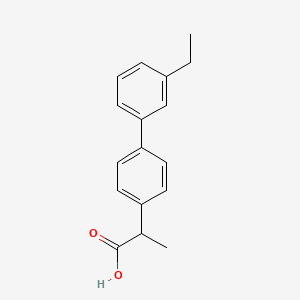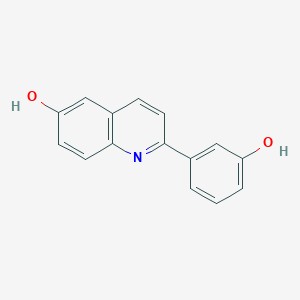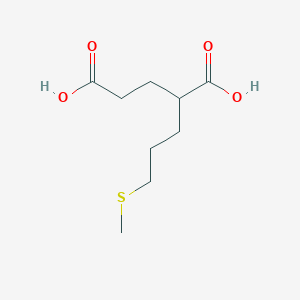
2-(3-Methylsulfanyl-propyl)-pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3-Metilsulfanil-propil)-pentanodióico es un compuesto orgánico que se caracteriza por la presencia de un grupo metilsulfanil unido a una cadena propil, que a su vez está conectada a una cadena principal de ácido pentanodióico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(3-Metilsulfanil-propil)-pentanodióico típicamente implica la introducción del grupo metilsulfanil en un precursor adecuado. Un método común implica la reacción de 3-cloropropil metil sulfuro con un derivado de ácido pentanodióico en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como el hidróxido de sodio, lo que facilita la reacción de sustitución .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar métodos más escalables y eficientes, como la síntesis de flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala. El uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(3-Metilsulfanil-propil)-pentanodióico puede sufrir diversas reacciones químicas, que incluyen:
Reducción: El compuesto puede reducirse para formar diferentes derivados, dependiendo del agente reductor utilizado.
Sustitución: El grupo metilsulfanil puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Hidróxido de sodio, terc-butóxido de potasio.
Productos Principales Formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados reducidos con diferentes grados de saturación.
Sustitución: Compuestos con diferentes grupos funcionales reemplazando el grupo metilsulfanil.
Aplicaciones Científicas De Investigación
El ácido 2-(3-Metilsulfanil-propil)-pentanodióico tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3-Metilsulfanil-propil)-pentanodióico implica su interacción con objetivos moleculares y vías específicas. El grupo metilsulfanil puede participar en reacciones redox, influyendo en los niveles de estrés oxidativo celular. Además, el compuesto puede interactuar con enzimas involucradas en las vías metabólicas, modulando su actividad y afectando diversos procesos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Hidroxi-2-[3-(metilsulfanil)propil]succinato: Comparte un motivo estructural similar con un grupo hidroxilo en lugar de un grupo carboxilo.
Fosfonato de metionina: Contiene un grupo metilsulfanil y está involucrado en vías bioquímicas similares.
Unicidad
El ácido 2-(3-Metilsulfanil-propil)-pentanodióico es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Su capacidad para someterse a diversas transformaciones químicas e interactuar con objetivos biológicos lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C9H16O4S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-(3-methylsulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C9H16O4S/c1-14-6-2-3-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
AXRGKFNGKGNVEI-UHFFFAOYSA-N |
SMILES canónico |
CSCCCC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




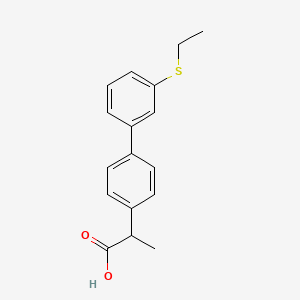


![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)
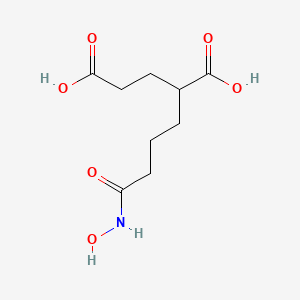
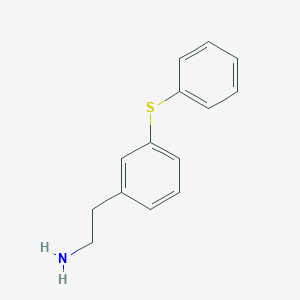
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
